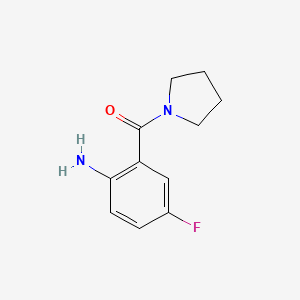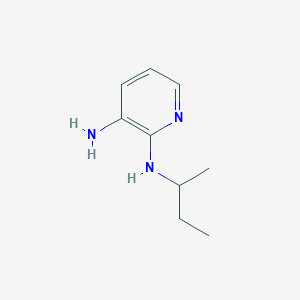![molecular formula C14H12ClN3S B1391000 5-chloro-4-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine CAS No. 1207031-97-7](/img/structure/B1391000.png)
5-chloro-4-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine
Übersicht
Beschreibung
5-chloro-4-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine is a chemical compound with the CAS Number: 1207031-97-7 . It is used for pharmaceutical testing . It has been mentioned in the context of GPR119 agonists, which stimulate glucose-dependent insulin release and promote secretion of the incretin GLP-1 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H12ClN3S/c1-9-11(15)2-3-12-13(9)18-14(19-12)17-8-10-4-6-16-7-5-10/h2-7H,8H2,1H3,(H,17,18) . This indicates that the compound has a molecular weight of 289.79 .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
- The compound has been used in the synthesis of various heterocyclic compounds like diarylazolo[a]pyridines, contributing to the development of new chemical entities (Potikha et al., 2010).
- It is involved in the creation of benzo[d]thiazole derivatives with potential for various applications, including in medicinal chemistry and material sciences (Uma et al., 2017).
Biological and Medicinal Chemistry Applications
- The compound's derivatives have been explored for their antibacterial properties, indicating potential for use in antimicrobial therapies (Koutentis et al., 2013).
- It has been utilized in the development of fluorescent probes for iron ions, demonstrating its utility in analytical chemistry (Wei, 2012).
- Research shows its application in synthesizing novel compounds inspired by marine topsentines and nortopsentines, highlighting its relevance in marine and pharmaceutical chemistry (Deau et al., 2014).
Synthesis Techniques and Chemical Properties
- It's used in the development of N-(Pyridin-2-yl)benzo[d]thiazol-2-amines through oxidative C–S bond formation strategies, showcasing advancements in synthetic organic chemistry (Mariappan et al., 2016).
- The compound's derivatives have been synthesized and characterized for their potential in X-ray and DFT studies, underlining its significance in material science and spectroscopy (Dani et al., 2013).
Wirkmechanismus
Target of Action
The primary targets of the compound “5-chloro-4-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine” are currently unknown
Mode of Action
Similar compounds have been found to exhibit anti-inflammatory and analgesic activities . The exact mechanism through which these effects are achieved is still under investigation.
Biochemical Pathways
Based on its reported anti-inflammatory and analgesic activities , it can be hypothesized that it may interact with pathways related to inflammation and pain perception.
Result of Action
It has been reported to exhibit anti-inflammatory and analgesic activities , suggesting that it may modulate cellular processes related to inflammation and pain perception.
Biochemische Analyse
Biochemical Properties
5-chloro-4-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are involved in cell signaling pathways. The interaction between this compound and these enzymes is primarily through binding to the active site, leading to inhibition of enzyme activity . Additionally, this compound can bind to proteins involved in DNA replication and repair, affecting their function and potentially leading to changes in cellular processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation and apoptosis . Furthermore, this compound can affect cellular metabolism by inhibiting enzymes involved in metabolic pathways, resulting in altered metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, leading to inhibition or activation of their activity. For example, this compound can inhibit kinase activity by binding to the ATP-binding site, preventing phosphorylation of target proteins . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy . Long-term exposure to this compound has been associated with changes in cellular processes, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can induce toxic effects, such as liver and kidney damage, and disrupt normal cellular function . Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on biochemical and cellular processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can inhibit key enzymes in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and metabolite accumulation . Additionally, this compound can affect the activity of enzymes involved in lipid metabolism, resulting in altered lipid profiles and metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters, such as ATP-binding cassette transporters, and can bind to intracellular proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function, with higher concentrations observed in specific organelles, such as the nucleus and mitochondria .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound can be localized to the nucleus, where it interacts with transcription factors and other nuclear proteins to regulate gene expression . Additionally, this compound can accumulate in the mitochondria, affecting mitochondrial function and energy production .
Eigenschaften
IUPAC Name |
5-chloro-4-methyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3S/c1-9-11(15)2-3-12-13(9)18-14(19-12)17-8-10-4-6-16-7-5-10/h2-7H,8H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVDGDJVMNTTRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)NCC3=CC=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



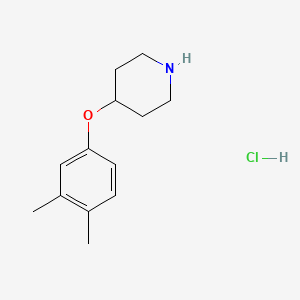

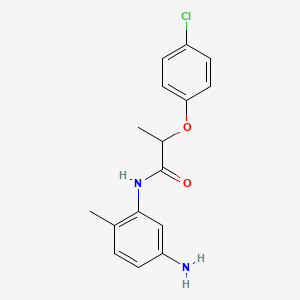
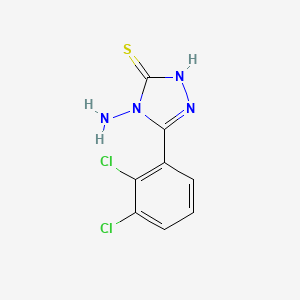
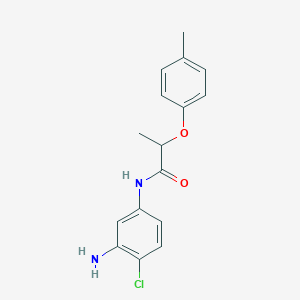
![1-{[(3-Nitrophenyl)amino]carbonyl}proline](/img/structure/B1390926.png)
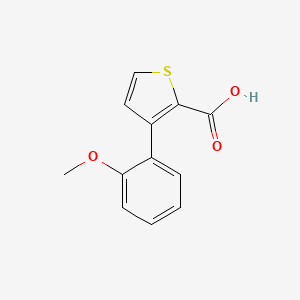
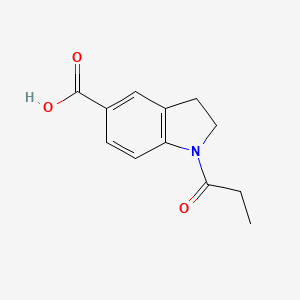
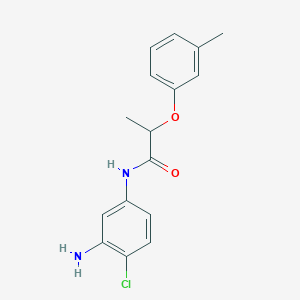
![2-[(3-Methoxypropyl)amino]isonicotinic acid](/img/structure/B1390932.png)
![2-Chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]-aniline](/img/structure/B1390933.png)
![1-[(5-Bromofuran-2-yl)methyl]piperidin-4-amine](/img/structure/B1390936.png)
